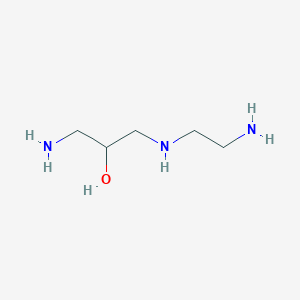
Amino-3-(2-aminoethylamino)propan-2-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Amino-3-(2-aminoethylamino)propan-2-ol is a versatile organic compound with the molecular formula C5H15N3O It is an amino alcohol, which means it contains both amine and hydroxyl functional groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Amino-3-(2-aminoethylamino)propan-2-ol can be synthesized through several methods. One common approach involves the reaction of 3-chloro-2-hydroxypropylamine with ethylenediamine under controlled conditions. The reaction typically requires a solvent such as ethanol and is carried out at elevated temperatures to ensure complete conversion.
Another method involves the reduction of 3-(2-nitroethylamino)propan-2-ol using hydrogen gas in the presence of a palladium catalyst. This reduction process yields the desired amino alcohol with high purity.
Industrial Production Methods
In industrial settings, the production of this compound often involves large-scale batch reactors. The reaction conditions are optimized to maximize yield and minimize by-products. The use of continuous flow reactors is also explored to enhance production efficiency and reduce costs.
Análisis De Reacciones Químicas
Types of Reactions
Amino-3-(2-aminoethylamino)propan-2-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form simpler amines.
Substitution: The amine groups can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogen gas in the presence of a palladium catalyst is often used.
Substitution: Reagents such as alkyl halides and acyl chlorides are used under basic conditions.
Major Products Formed
Oxidation: Ketones or aldehydes.
Reduction: Simpler amines.
Substitution: Various substituted derivatives depending on the reagents used.
Aplicaciones Científicas De Investigación
Amino-3-(2-aminoethylamino)propan-2-ol has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of complex organic molecules.
Biology: The compound is used in the study of enzyme mechanisms and protein interactions.
Medicine: It serves as an intermediate in the synthesis of pharmaceuticals and bioactive compounds.
Industry: The compound is used in the production of polymers, adhesives, and coatings.
Mecanismo De Acción
The mechanism of action of Amino-3-(2-aminoethylamino)propan-2-ol involves its interaction with various molecular targets. The amine groups can form hydrogen bonds with biological molecules, influencing their structure and function. The hydroxyl group can participate in enzymatic reactions, acting as a nucleophile or electrophile depending on the reaction conditions.
Comparación Con Compuestos Similares
Similar Compounds
2-Amino-1-propanol: A simpler amino alcohol with similar functional groups but different reactivity.
3-Amino-1-propanol: Another amino alcohol with a different arrangement of functional groups.
1-Aminopropan-2-ol: An isomer with distinct chemical properties.
Uniqueness
Amino-3-(2-aminoethylamino)propan-2-ol is unique due to its dual amine groups and hydroxyl group, which provide a versatile platform for various chemical reactions. Its structure allows for the formation of complex derivatives, making it valuable in synthetic chemistry and industrial applications.
Propiedades
Fórmula molecular |
C5H15N3O |
|---|---|
Peso molecular |
133.19 g/mol |
Nombre IUPAC |
1-amino-3-(2-aminoethylamino)propan-2-ol |
InChI |
InChI=1S/C5H15N3O/c6-1-2-8-4-5(9)3-7/h5,8-9H,1-4,6-7H2 |
Clave InChI |
JKWUKVQMFDEVES-UHFFFAOYSA-N |
SMILES canónico |
C(CNCC(CN)O)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



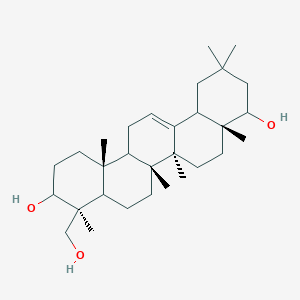
![{[(3-cyclopropyl-1-methyl-1H-pyrazol-5-yl)methyl]sulfonyl}acetic acid](/img/structure/B14803629.png)
![(10S,13S)-3-hydroxy-10,13-dimethyl-1,2,3,4,5,6,7,8,12,14,15,16-dodecahydrocyclopenta[a]phenanthren-17-one](/img/structure/B14803633.png)
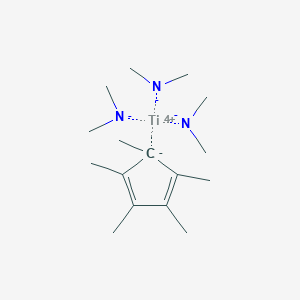
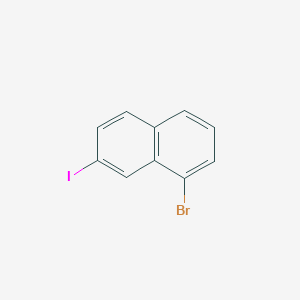
![7-[3-(3-Cycloheptyl-3-hydroxypropyl)-2-oxo-1,3-oxazolidin-4-yl]heptanoic acid](/img/structure/B14803660.png)
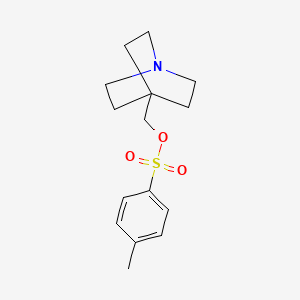
![4-{[(E)-1,3-benzodioxol-5-ylmethylidene]amino}-N-(5-ethyl-1,3,4-thiadiazol-2-yl)benzenesulfonamide](/img/structure/B14803662.png)
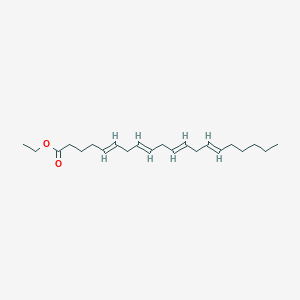
![3-[(2-Methylpropan-2-yl)oxycarbonyl]-7-phenylmethoxycarbonyl-3,7-diazabicyclo[3.3.1]nonane-1-carboxylic acid](/img/structure/B14803674.png)
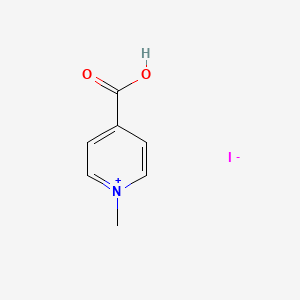
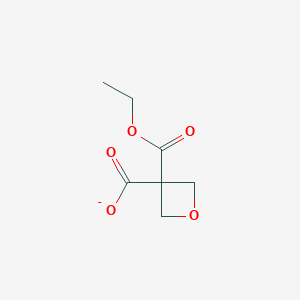
![N,N'-bis[(E)-(2-chlorophenyl)methylidene]acridine-3,6-diamine](/img/structure/B14803693.png)
